molecular formula C10H12ClNS B2477208 (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride CAS No. 1027709-85-8

(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride

Cat. No.: B2477208
CAS No.: 1027709-85-8
M. Wt: 213.72
InChI Key: HBQPIEGNXUZBDW-OGFXRTJISA-N
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Description

®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with an appropriate amine under specific conditions. For instance, the synthesis can be carried out by reacting benzo[b]thiophene with ®-1-phenylethylamine in the presence of a suitable catalyst and solvent. The reaction typically requires heating and may involve additional steps such as purification and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired product quality. Advanced techniques such as continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiophene derivatives.

Scientific Research Applications

®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and potential applications in various fields. Its ®-enantiomer may exhibit distinct biological activities compared to its (S)-enantiomer or racemic mixture, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R)-1-(1-benzothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPIEGNXUZBDW-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027709-85-8
Record name (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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